![molecular formula C20H21N5O3S B2714319 3-{[6-(氮杂庚烷-1-基磺酰)-3-氧代[1,2,4]三唑并[4,3-a]吡啶-2(3H)-基]甲基}苯甲腈 CAS No. 1251620-11-7](/img/structure/B2714319.png)

3-{[6-(氮杂庚烷-1-基磺酰)-3-氧代[1,2,4]三唑并[4,3-a]吡啶-2(3H)-基]甲基}苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

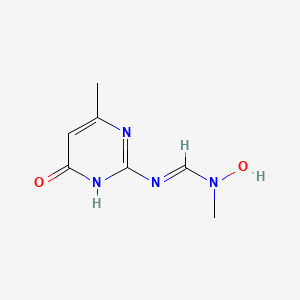

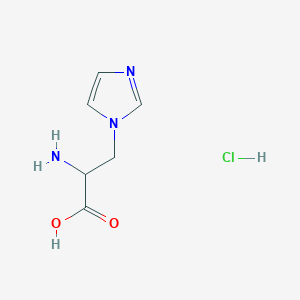

The compound “3-{[6-(azepan-1-ylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]methyl}benzonitrile” is a chemical compound with the CAS number 1251620-11-7. It is a part of the [1,2,4]triazolo[4,3-a]pyridine family .

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups including an azepan-1-ylsulfonyl group and a [1,2,4]triazolo[4,3-a]pyridin-2(3H)-one group . The molecular weight of a similar compound, 8-(Azepan-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2h)-one, is 296.35 .科学研究应用

Antibacterial Activity

Infectious diseases continue to challenge human health, necessitating the development of novel antimicrobial agents. Researchers have synthesized a series of triazolo [4,3-a]pyrazine derivatives and characterized their structures using techniques like melting point determination, nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . These compounds were then evaluated for in vitro antibacterial activity.

Among the tested compounds, some exhibited moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. Notably, compound 2e demonstrated superior antibacterial efficacy, with minimum inhibitory concentrations (MICs) of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli, comparable to the first-line antibacterial agent ampicillin. The structure–activity relationship of these triazolo [4,3-a]pyrazine derivatives was also investigated .

Synthetic Chemistry

The synthesis of triazoles, including triazolo [4,3-a]pyrazines, has attracted interest in the field of synthetic chemistry. Researchers have explored various methods to access these compounds, such as enamine-mediated [3 + 2]-cycloaddition reactions and organocatalytic enamine azide reactions . These synthetic approaches enable the preparation of diverse triazolo [4,3-a]pyrazine derivatives for further investigations.

Pharmacological Studies

Triazolo [4,3-a]pyrazine derivatives have shown promise in various pharmacological contexts:

未来方向

属性

IUPAC Name |

3-[[6-(azepan-1-ylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O3S/c21-13-16-6-5-7-17(12-16)14-25-20(26)24-15-18(8-9-19(24)22-25)29(27,28)23-10-3-1-2-4-11-23/h5-9,12,15H,1-4,10-11,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHLAMPCNHHAOKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC(=CC=C4)C#N)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[6-(azepane-1-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}benzonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2714238.png)

![1,1-difluoro-N-(thiophen-2-ylmethyl)-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2714239.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-methylbenzyl)acetamide](/img/structure/B2714243.png)

![4-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]oxypyridine-2-carboxamide](/img/structure/B2714246.png)

![(E)-3-(but-2-en-1-yl)-8-(sec-butyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714255.png)

![N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2714258.png)